1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone
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Overview
Description
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of the tert-butyl group at the 5-position of the indole ring and the ethanone group at the 3-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, where tert-butyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, where acetyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, where electrophiles like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acid catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group instead of a tert-butyl group.
1-(5-Ethyl-1H-indol-3-yl)ethanone: Similar structure but with an ethyl group instead of a tert-butyl group.
1-(5-Phenyl-1H-indol-3-yl)ethanone: Similar structure but with a phenyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(5-tert-butyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C14H17NO/c1-9(16)12-8-15-13-6-5-10(7-11(12)13)14(2,3)4/h5-8,15H,1-4H3 |
InChI Key |
LNIUUTGMXMKOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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